N-Succinyldesferrioxamine B

Description

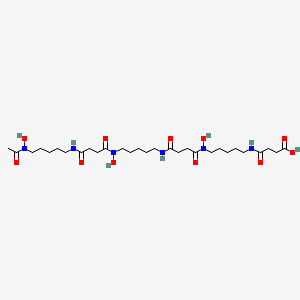

Structure

2D Structure

Properties

CAS No. |

84211-47-2 |

|---|---|

Molecular Formula |

C29H52N6O11 |

Molecular Weight |

660.8 g/mol |

IUPAC Name |

4-[5-[[4-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C29H52N6O11/c1-23(36)33(44)20-8-2-5-17-30-24(37)11-14-27(40)34(45)21-9-3-6-18-31-25(38)12-15-28(41)35(46)22-10-4-7-19-32-26(39)13-16-29(42)43/h44-46H,2-22H2,1H3,(H,30,37)(H,31,38)(H,32,39)(H,42,43) |

InChI Key |

CPEIGBDIJPZAEK-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)O)O)O)O |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)O)O)O)O |

Other CAS No. |

84211-47-2 |

Synonyms |

N-SDFB N-succinyldesferrioxamine B |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for N Succinyldesferrioxamine B

Classical Synthetic Pathways for N-Succinyldesferrioxamine B Production

The conventional and most widely adopted method for synthesizing this compound involves the direct modification of its parent compound, Desferrioxamine B (DFO). This process hinges on the selective acylation of the terminal primary amine of DFO.

Acylation Reactions Utilizing Succinic Anhydride (B1165640)

The synthesis of this compound is most commonly achieved through the acylation of Desferrioxamine B (DFO) with succinic anhydride. snmjournals.orgmdpi.combeilstein-archives.org This reaction targets the free primary amino group at the terminus of the DFO polyamine chain. The succinic anhydride ring opens upon nucleophilic attack by the amine, forming a stable amide bond and introducing a terminal carboxylic acid group. mdpi.combeilstein-archives.org This carboxylic acid moiety is crucial for subsequent conjugation reactions.

A typical procedure involves dissolving DFO mesylate in a suitable solvent, such as pyridine (B92270), and reacting it with an excess of succinic anhydride at room temperature for an extended period, often 24 hours. snmjournals.orgsnmjournals.org The use of a significant excess of succinic anhydride helps to drive the reaction to completion and ensure the desired monosubstituted product.

Table 1: Typical Reagents for Acylation of Desferrioxamine B

| Reagent | Role | Reference |

|---|---|---|

| Desferrioxamine B (DFO) Mesylate | Starting Material | snmjournals.org, snmjournals.org |

| Succinic Anhydride | Acylating Agent | snmjournals.org, snmjournals.org |

| Pyridine | Solvent/Base | snmjournals.org, snmjournals.org |

| Sodium Hydroxide (aq.) | Work-up Reagent | snmjournals.org |

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the acylation reaction is influenced by the choice of solvent and reaction conditions. While pyridine is a commonly used solvent due to its ability to dissolve DFO and act as a base to neutralize the newly formed carboxylic acid, other solvent systems have been explored. snmjournals.orgsnmjournals.org For instance, the reaction can also be performed in a mixture of pyridine and other organic solvents. The reaction is typically carried out at room temperature to minimize potential side reactions. snmjournals.org The pH of the reaction mixture during work-up is a critical parameter to consider for optimizing the isolation of the final product. snmjournals.org

Purification Techniques for Crude this compound

Following the acylation reaction, purification of the crude this compound is essential to remove unreacted starting materials and byproducts. A common purification strategy involves precipitation of the product from the reaction mixture, followed by washing and drying. snmjournals.org More advanced purification is often achieved using chromatographic techniques.

Reverse-phase chromatography, particularly on a C18 stationary phase, has proven effective for isolating this compound with high purity. snmjournals.org Techniques such as solid-phase extraction (SPE) using C18 cartridges are also employed for rapid purification. snmjournals.orgsnmjournals.org The choice of purification method depends on the scale of the synthesis and the required purity of the final product. Yields for the synthesis of this compound after purification are typically in the range of 68-73%. snmjournals.org

Functionalization and Bioconjugation Chemistry of this compound

The true utility of this compound lies in its bifunctional nature, enabling its covalent attachment to a wide array of macromolecules. This is primarily achieved through reactions involving its terminal carboxylic acid group.

Amide Bond Formation for Macromolecular Conjugation

The terminal carboxyl group of this compound is readily activated for amide bond formation with primary amines present on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies. snmjournals.orgnih.gov This is a cornerstone of its application in creating targeted radiopharmaceuticals. aacrjournals.org The formation of a stable amide linkage ensures that the chelator, and consequently the radiometal it carries, remains securely attached to the targeting vector. nih.gov

The coupling reaction is typically facilitated by the use of peptide coupling reagents. One common approach involves the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated analogue (sulfo-NHS) to form an amine-reactive NHS ester. thermofisher.com Alternatively, coupling reagents like benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) can be employed. acs.orgnih.gov The choice of coupling agent and reaction conditions is critical for achieving efficient conjugation while preserving the integrity and function of the biomolecule. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent System | Biomolecule Target | Reference |

|---|---|---|

| EDC / NHS (or Sulfo-NHS) | Primary Amines (e.g., Lysine) | thermofisher.com |

| BOP | Primary Amines | acs.org, nih.gov |

Esterification for Active Ester Derivatives (e.g., Tetrafluorophenol Ester)

To facilitate a more controlled and efficient conjugation process, this compound can be pre-activated by converting its carboxylic acid into a more reactive "active ester." snmjournals.org A prominent example is the formation of the tetrafluorophenol (TFP) ester of this compound. snmjournals.orgsnmjournals.org This is often achieved by reacting this compound with tetrafluorophenol in the presence of a coupling agent like EDC. snmjournals.orgsnmjournals.org

The TFP ester is significantly more reactive towards primary amines than the free carboxylic acid, allowing for conjugation to occur under milder conditions and with improved efficiency. snmjournals.orgnih.gov This strategy is particularly advantageous when working with sensitive biomolecules where harsh reaction conditions could lead to denaturation or loss of activity. nih.gov The TFP ester of this compound has been successfully used to couple the chelator to monoclonal antibodies for applications in immuno-PET imaging. snmjournals.orgnih.gov

It is also common practice to first complex the this compound with a non-radioactive metal, such as iron(III), before proceeding with the esterification and conjugation steps. snmjournals.org This protects the hydroxamate groups of the chelator during the chemical modifications. The iron can then be removed by transchelation to a stronger chelator like EDTA prior to radiolabeling. snmjournals.org

Temporary Protection Strategies for Hydroxamate Groups during Derivatization (e.g., Fe(III) Complexation)

The derivatization of this compound (N-sucDf) to create bifunctional chelators often requires the temporary protection of its three hydroxamate groups. These groups are the primary sites for metal chelation and can interfere with reactions intended to modify the terminal carboxylic acid. A widely employed and effective strategy is the complexation of the hydroxamate moieties with ferric iron (Fe(III)). snmjournals.orgsnmjournals.org

This protection strategy involves several key steps. Initially, N-sucDf is reacted with a solution of ferric chloride (FeCl₃). snmjournals.orgsnmjournals.org The Fe(III) ion coordinates with the six oxygen donor atoms of the three hydroxamate groups, forming a stable, colored complex. snmjournals.orgsnmjournals.orgprinceton.edu This complex effectively shields the hydroxamate groups, preventing them from participating in subsequent chemical modifications. snmjournals.org The formation of the Fe(III)-N-sucDf complex can be monitored analytically, for instance, by using a ⁵⁹Fe tracer and High-Performance Liquid Chromatography (HPLC). snmjournals.org

With the hydroxamate groups protected, the free carboxylic acid end of the molecule can be activated, for example, by converting it into a tetrafluorophenyl (TFP) ester. snmjournals.orgsnmjournals.org This activated ester can then be readily coupled to the amine groups of biomolecules, such as antibodies. snmjournals.orgsnmjournals.orgnih.gov

After the desired conjugation is achieved, the protecting Fe(III) ion must be removed to regenerate the free hydroxamate groups, making them available for chelating the target radiometal. This is typically accomplished through transchelation with a strong chelating agent like ethylenediaminetetraacetic acid (EDTA). snmjournals.orgsnmjournals.orgsnmjournals.org The resulting Fe(III)-EDTA complex and any excess EDTA can then be efficiently separated from the final biomolecule conjugate. snmjournals.orgsnmjournals.org This temporary protection strategy ensures that the derivatization occurs specifically at the desired site without compromising the metal-chelating capability of the desferrioxamine backbone. snmjournals.org

Advanced Linker Chemistry and Bifunctional Chelator Design

The evolution of this compound into a sophisticated bifunctional chelator is central to its application in nuclear medicine. This involves strategic linker chemistry to covalently attach the chelator to biomolecules, creating conjugates for targeted delivery of radiometals. nih.govcore.ac.uk

Development of this compound as a Bifunctional Chelating Agent for Radiometals

This compound (N-sucDf) is a derivative of the siderophore Desferrioxamine B (Df). The introduction of a succinyl group creates a terminal carboxylic acid, transforming Df into a bifunctional chelating agent. snmjournals.orgnih.gov This carboxylic acid provides a reactive handle for covalent attachment to biomolecules, while the three hydroxamate groups retain their strong affinity for trivalent metal ions, most notably Zirconium-89 (B1202518) (⁸⁹Zr). snmjournals.orgsnmjournals.orgnih.govcore.ac.uk

The development of N-sucDf as a bifunctional chelator was a significant advancement for immuno-PET (Positron Emission Tomography) applications. snmjournals.orgnih.gov The long half-life of ⁸⁹Zr (3.27 days) is well-suited to the biological half-lives of intact monoclonal antibodies (mAbs), allowing for optimal tumor accumulation and imaging. snmjournals.orgmdpi.com The stable amide bond formed between N-sucDf and the antibody, often via an activated ester like this compound-tetrafluorophenol (N-sucDf-TFP), ensures the integrity of the resulting radioimmunoconjugate in vivo. nih.govresearchgate.netmdpi.com This stability is crucial to prevent the premature release of the radiometal, which could lead to off-target radiation exposure and poor image quality. nih.gov

Integration into Modular Conjugation Platforms (e.g., Antibody Derivatization)

This compound has been successfully integrated into modular conjugation platforms, enabling the construction of a wide array of radiolabeled biomolecules, particularly antibodies. acs.orgnih.gov These platforms often utilize "click chemistry" or other highly efficient and specific reactions to attach the chelator-payload to a modified antibody. acs.org

One such modular approach involves the use of inverse electron demand Diels-Alder reactions. In this system, a dienophile, such as norbornene, is first attached to the antibody. Separately, this compound is conjugated to a tetrazine (Tz) molecule. The subsequent reaction between the norbornene-modified antibody and the Tz-DFO conjugate proceeds rapidly and specifically, forming a stable linkage. acs.org This modular strategy allows for the independent synthesis and purification of the modified antibody and the chelator component, offering greater flexibility and control over the final conjugate. acs.orgnih.gov

This approach has been used to label antibodies like trastuzumab with ⁸⁹Zr for PET imaging of HER2-positive cancers. acs.orgnih.gov The resulting ⁸⁹Zr-DFO-trastuzumab conjugates have demonstrated high stability, immunoreactivity, and specific tumor uptake in preclinical models. acs.org The versatility of these platforms allows for the labeling of various antibodies with different radiometals, facilitating the development and comparative evaluation of new antibody-based radiopharmaceuticals. acs.orgnih.govnih.gov

Chelate-to-Biomolecule Ratio Control in Conjugate Synthesis

Several factors influence the final chelate-to-biomolecule ratio. The stoichiometry of the reactants, specifically the molar excess of the activated chelator (e.g., N-sucDf-TFP) relative to the antibody, is a primary determinant. nih.gov By carefully controlling the initial stoichiometric ratio, a reproducible number of chelates can be conjugated to the antibody. acs.orgnih.gov For instance, studies have shown that varying the initial molar ratio of a norbornene-DFO construct to an antibody directly influences the average number of chelates per antibody. nih.gov

The goal is typically to achieve a sufficient number of chelates for effective imaging or therapy without compromising the biological function of the antibody. nih.gov An excessively high ratio can lead to aggregation, altered pharmacokinetics, and reduced immunoreactivity. nih.gov Isotopic dilution assays can be employed to determine the average number of accessible chelates per antibody in the final conjugate. snmjournals.org For example, a reproducible chelate:mAb substitution ratio of approximately 1.5:1 has been achieved using a three-fold molar excess of a Df-Bz-NCS chelator. nih.gov This level of control is essential for producing well-defined and reproducible radioimmunoconjugates for clinical applications. nih.govsemanticscholar.org

Data Tables

Table 1: Stability of ⁸⁹Zr-Labeled Trastuzumab Conjugates in Human Serum

| Conjugate | Initial Norbornene:Antibody Ratio | Chelates per Antibody | Stability after 7 days in human serum (%) |

| ⁸⁹Zr-DFO-T/N-trastuzumab | 1.5:1 | 1.2 ± 0.1 | >96 |

| ⁸⁹Zr-DFO-T/N-trastuzumab | 3:1 | 2.1 ± 0.2 | >96 |

| ⁸⁹Zr-DFO-T/N-trastuzumab | 6:1 | 3.5 ± 0.3 | >96 |

| Data sourced from Zeglis et al. (2011). acs.org |

Table 2: Chelate to Antibody Ratios in Conjugate Synthesis

| Antibody | Chelator | Molar Excess of Chelator | Resulting Chelate:Antibody Ratio | Reference |

| cU36 | TFP-N-sucDf-Fe | Not Specified | ~1:1 | snmjournals.org |

| J591 | Fe(N-succDFO-TFP) | Not Specified | 3.9 ± 0.3 | snmjournals.org |

| Trastuzumab | DFO-T/N | 1.5:1 (initial norbornene ratio) | 1.2 ± 0.1 | nih.gov |

| Trastuzumab | DFO-T/N | 3:1 (initial norbornene ratio) | 2.1 ± 0.2 | nih.gov |

| Trastuzumab | DFO-T/N | 6:1 (initial norbornene ratio) | 3.5 ± 0.3 | nih.gov |

| Various mAbs | Df-Bz-NCS | 3:1 | ~1.5:1 | nih.gov |

| This table compiles data from multiple sources to illustrate the control of chelate-to-antibody ratios. |

Advanced Analytical and Spectroscopic Characterization of N Succinyldesferrioxamine B and Its Complexes in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for assessing the purity of N-sucDf and for characterizing its conjugates, ensuring that they meet the stringent quality requirements for research applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of N-sucDf and its derivatives, as well as for assessing the radiochemical purity of the final labeled conjugates. In the context of radiolabeling, HPLC is used to separate the labeled antibody from free, unbound chelator or radionuclide. snmjournals.org For instance, the radiochemical purity of ⁸⁹Zr-labeled conjugates is routinely confirmed by HPLC analysis, with studies reporting purities exceeding 90% and often reaching over 98%. mdpi.comnih.gov

The method typically involves a stationary phase, such as a C18 column, and a mobile phase gradient. For example, the analysis of N-sucDf and its iron-bound form (N-sucDf-Fe) can be performed using a gradient elution with a phosphate (B84403) buffer and an organic solvent like acetonitrile. snmjournals.org This technique allows for the precise quantification of the desired compound and the detection of any impurities or degradation products.

Table 1: HPLC Analysis Parameters for N-sucDf Derivatives and Conjugates

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Column | Stationary phase for separation | Chromspher 5 C18 (250 x 4.6 mm) | snmjournals.org |

| Mobile Phase A | Aqueous buffer | 10 mmol/L sodium phosphate, pH 6 | snmjournals.org |

| Mobile Phase B | Organic solvent | 100% Acetonitrile (MeCN) | snmjournals.org |

| Flow Rate | Speed of mobile phase | 1.0 mL/min | snmjournals.org |

| Detection | Method of visualization | UV or Radiometric Detector | snmjournals.orgmdpi.com |

| Purity Achieved | Typical radiochemical purity | >90% to >98% | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a critical method for analyzing the integrity of N-sucDf conjugates, particularly when it is attached to large biomolecules like monoclonal antibodies (mAbs). frontiersin.org The principle of SEC is to separate molecules based on their hydrodynamic volume, where larger molecules elute faster than smaller ones. thermofisher.comuhplcs.com This technique is essential for detecting and quantifying the formation of aggregates, which can occur during the conjugation process and can affect the biological activity and immunogenicity of the final product.

Research findings indicate that SE-HPLC analysis is a standard quality control step. For example, in the development of an ⁸⁹Zr-labeled antibody-drug conjugate, SE-HPLC analysis showed less than 5% aggregates of the conjugated antibody. oncotarget.com In another study, SE-HPLC was used to confirm that the radiolabeled antibody conjugate did not undergo fragmentation or aggregation. snmjournals.org The technique is also used to determine the efficiency of the conjugation reaction itself. frontiersin.org

Table 2: Findings from SE-HPLC Analysis of N-sucDf Conjugates

| Analyte | Key Finding | Result | Reference |

|---|---|---|---|

| ⁸⁹Zr-N-sucDf-AMA | Aggregate Quantification | <5% aggregates | oncotarget.com |

| ⁸⁹Zr-MSB0010853 | Integrity Assessment | No fragmentation or aggregation observed | snmjournals.org |

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Conjugate Characterization

Mass Spectrometry (MS) for Structural Elucidation and Molecular Weight Determination

Mass spectrometry provides in-depth information about the molecular weight and structure of N-Succinyldesferrioxamine B and its complexes, confirming their identity and integrity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing thermally labile and large molecules, making it well-suited for N-sucDf and its derivatives. nih.govresearchgate.net ESI-MS provides precise molecular weight determination, which is crucial for confirming the successful synthesis of N-sucDf and its subsequent conjugation to other molecules.

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. rsc.org In this technique, the parent ion of interest is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Studies on related siderophores, like ferrioxamine B, have used ESI-CID-MS/MS to identify diagnostic fragmentation patterns. nih.gov These patterns, which include specific cleavages of C-C, C-N, and amide bonds, can be used to confirm the core structure of N-sucDf and to characterize any modifications. nih.gov This detailed structural information is vital for understanding the molecule's chelating properties and for ensuring the correct structure is used in further applications.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique used to determine the stoichiometry of metal ions in N-sucDf complexes. nih.govmomentum.bio The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the material. nih.gov The resulting ions are then guided into a mass spectrometer for detection and quantification.

This technique is particularly valuable for metallodrugs and radiopharmaceuticals, where the precise ratio of the metal to the chelating ligand is a critical quality attribute. nih.gov ICP-MS can simultaneously monitor the metal of interest (e.g., Zirconium, Gallium, Iron) and other elements present in the biomolecule it is conjugated to. nih.govmdpi.com This allows for the accurate determination of the metal-to-ligand or metal-to-antibody ratio, ensuring the consistency and efficacy of the final product. Its element selectivity and high sensitivity make it an indispensable tool in the development of metal-based molecular agents. nih.govmomentum.bio

Electrospray Ionization Mass Spectrometry (ESI-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-level information about the structure, conformation, and dynamics of molecules in solution. unibas.itorganicchemistrydata.org For this compound, NMR is used to analyze its conformation both in its free state and when complexed with a metal ion. A study has reported the use of a 500 MHz NMR for the analysis of this compound. semanticscholar.org

By analyzing NMR parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can determine the three-dimensional structure of the N-sucDf-metal complex. copernicus.org Comparing the NMR spectra of the free ligand with the metal-bound complex allows for the identification of the specific atoms involved in metal coordination. This is achieved through a technique called chemical shift mapping, where changes in the chemical shifts of specific nuclei upon ligand binding are monitored. nih.govresearchgate.net These perturbations pinpoint the binding site and can reveal conformational changes that occur within the ligand to accommodate the metal ion. This detailed understanding of the binding mode and resulting conformation is crucial for designing chelators with improved stability and specificity for various metal ions.

¹H and ¹³C NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N-sucDfB. While detailed ¹H and ¹³C NMR spectral data for N-sucDfB are not extensively published in readily available literature, general principles of NMR spectroscopy allow for the prediction of chemical shifts based on its molecular structure. organicchemistrydata.orglibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum of N-sucDfB is expected to be complex due to the molecule's size and the presence of multiple methylene (B1212753) (CH₂) and amine (NH) protons. Key expected signals include:

Aliphatic Protons: A series of multiplets in the range of 1.0-4.0 ppm corresponding to the numerous methylene groups in the pentyl and butyl chains of the desferrioxamine B backbone and the succinyl group. libretexts.org

Amide and Hydroxamate Protons: Broad signals corresponding to the NH protons of the amide and hydroxamate groups, the chemical shifts of which can be concentration and solvent dependent.

Acetyl Group: A sharp singlet around 2.0 ppm for the methyl protons of the terminal acetyl group. sigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Expected chemical shifts for N-sucDfB include:

Carbonyl Carbons: Signals for the carbonyl carbons of the succinyl and hydroxamate groups would appear significantly downfield, typically in the range of 160-180 ppm.

Aliphatic Carbons: The various methylene carbons of the backbone would resonate in the aliphatic region of the spectrum, generally between 20-60 ppm. researchgate.net

Acetyl Carbon: The methyl carbon of the acetyl group would appear at a higher field, around 20-30 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Functional Groups

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aliphatic CH₂ (backbone) | 1.0 - 4.0 | 20 - 60 |

| Acetyl CH₃ | ~2.0 | 20 - 30 |

| Succinyl CH₂ | ~2.5 - 2.7 | ~30 - 35 |

| Carbonyl (C=O) | - | 160 - 180 |

| Amide/Hydroxamate NH | Variable (broad) | - |

Note: These are predicted values and can vary based on solvent, concentration, and temperature.

Relaxation and Exchange Spectroscopy (e.g., NOESY, COSY) for Ligand-Metal Dynamics

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for understanding the three-dimensional structure and dynamic interactions of N-sucDfB when it forms complexes with metal ions. mnstate.eduwikipedia.org

COSY (Correlation Spectroscopy): COSY experiments reveal scalar (through-bond) couplings between protons, typically over two to three bonds. wikipedia.orglibretexts.org In the context of an N-sucDfB-metal complex, a COSY spectrum would help to:

Trace the connectivity of the proton spin systems within the ligand's backbone.

Confirm the assignment of protons by showing which protons are coupled to each other. mnstate.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, irrespective of whether they are connected by chemical bonds. wikipedia.orguzh.ch This is particularly useful for studying the conformation of the N-sucDfB ligand upon coordination to a metal ion. A NOESY spectrum can provide information on:

The folding of the ligand around the metal center.

Inter-proton distances, which can be used to build a 3D model of the complex. uzh.ch

The dynamics of the ligand-metal interaction, as the intensity of NOE cross-peaks is related to the distance between protons. uzh.ch

The combination of COSY and NOESY allows for a detailed picture of the solution-state structure and dynamics of N-sucDfB metal complexes, which is crucial for understanding their stability and in vivo behavior. wikipedia.org

Spectrophotometric and Fluorometric Methods for Complexation Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Metal Complex Formation

UV-Vis spectroscopy is a straightforward and widely used method to monitor the formation of metal complexes with N-sucDfB. rruff.infopcbiochemres.com The principle lies in the change in the electronic absorption spectrum of the ligand upon coordination to a metal ion.

When N-sucDfB binds to a metal ion, such as iron(III) or zirconium(IV), the electronic environment of the chromophoric hydroxamate groups is altered. This results in a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity. researchgate.netresearchgate.net By titrating a solution of N-sucDfB with a metal ion and recording the UV-Vis spectra at each addition, one can:

Determine the stoichiometry of the complex (e.g., 1:1, 1:2 ligand-to-metal ratio).

Calculate the stability constant of the complex. pcbiochemres.com

Monitor the kinetics of complex formation.

For instance, the formation of the Fe(III)-N-sucDfB complex is characterized by the appearance of a strong absorption band in the visible region (around 430-480 nm), which is responsible for the characteristic orange-red color.

Interactive Data Table: Example UV-Vis Spectral Data for Metal Complexation

| System | λmax (nm) of Ligand | λmax (nm) of Complex | Observations |

| Fe(III) + N-sucDfB | ~200-220 | ~430-480 | Appearance of a new, strong charge-transfer band in the visible region. |

| Zr(IV) + N-sucDfB | ~200-220 | Shift in UV region | Perturbation of the ligand's n→π* and π→π* transitions. |

Circular Dichroism (CD) Spectroscopy for Chiral Properties and Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their conformational changes. creative-proteomics.comnih.gov While N-sucDfB itself is not inherently chiral in its extended form, upon complexation with a metal ion, the ligand adopts a specific, often chiral, conformation as it wraps around the metal center. rsc.org This induced chirality can be detected by CD spectroscopy. aps.orgepj-conferences.org

The CD spectrum of an N-sucDfB-metal complex will show characteristic positive or negative bands (Cotton effects) at wavelengths corresponding to the electronic transitions of the chromophoric hydroxamate groups. creative-proteomics.com The sign and intensity of these bands provide information about:

The absolute configuration of the metal complex (i.e., whether it forms a left-handed or right-handed propeller-like structure).

Conformational changes in the complex due to changes in pH, temperature, or solvent.

The binding of the complex to other molecules, such as proteins, which can further perturb its chiral environment.

CD spectroscopy is therefore a sensitive probe of the three-dimensional structure of N-sucDfB complexes in solution. nih.gov

Radiochemical Purity and Stability Assays for Radiolabeled Conjugates

When N-sucDfB is used to chelate a radionuclide for imaging or therapy, it is crucial to assess the radiochemical purity and stability of the resulting radiolabeled conjugate. acs.orgresearchgate.net

Thin-Layer Chromatography (TLC) and Radio-HPLC for Radiochemical Purity

Thin-Layer Chromatography (TLC): Radio-TLC is a rapid and simple method for determining radiochemical purity. researchgate.net A small spot of the radiolabeled product is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner.

In a typical assay for a radiolabeled N-sucDfB conjugate, the desired product (e.g., ⁸⁹Zr-N-sucDfB-antibody) will have a different retention factor (Rf) from that of any free radionuclide or other radiochemical impurities. acs.org For example, the radiolabeled antibody conjugate would remain at the origin (Rf = 0), while smaller, unbound radiometal species would migrate with the solvent front. acs.orgru.nl

Radio-High-Performance Liquid Chromatography (Radio-HPLC): Radio-HPLC offers higher resolution and more quantitative analysis of radiochemical purity compared to TLC. nih.gov The radiolabeled sample is injected onto an HPLC column (often a size-exclusion or reversed-phase column), and the eluate is passed through both a UV detector and a radioactivity detector.

The resulting chromatogram provides information on:

The percentage of radioactivity associated with the desired conjugate.

The presence of any radiochemical impurities, which will appear as separate peaks in the radio-chromatogram.

The stability of the conjugate over time, as the formation of degradation products can be monitored by the appearance of new radioactive peaks. ru.nlsnmjournals.org

Studies have shown that radiolabeled conjugates of N-sucDfB can be prepared with high radiochemical purity, often exceeding 95-98%. acs.orgsnmjournals.org Stability assays, where the conjugate is incubated in serum or buffer for several days, have demonstrated that these complexes can remain stable with minimal release of the radionuclide. researchgate.netacs.orgsnmjournals.org

Interactive Data Table: Typical Radiochemical Purity Data for ⁸⁹Zr-N-sucDfB Conjugates

| Analytical Method | Species | Retention | Typical Purity (%) | Reference |

| Radio-TLC | ⁸⁹Zr-N-sucDfB-mAb | Rf = 0 | >98% | acs.org |

| Radio-TLC | Free ⁸⁹Zr | Rf = 1 | <2% | acs.org |

| Radio-HPLC (SEC) | ⁸⁹Zr-N-sucDfB-mAb | Main peak | >97% | snmjournals.org |

| Radio-HPLC (SEC) | Aggregates/Impurities | Other peaks | <3% | snmjournals.org |

In Vitro Stability in Biologically Relevant Matrices (e.g., Serum, Buffer)

The in vitro stability of this compound (N-sucDf) and its metal complexes is a critical parameter in research, particularly for applications in radioimmunotherapy and immuno-PET imaging. Studies have extensively evaluated the stability of these conjugates in various biologically relevant media, such as human serum and different buffer solutions, to predict their behavior in vivo.

Research has demonstrated that radiolabeled N-sucDf conjugates, particularly with Zirconium-89 (B1202518) (⁸⁹Zr), exhibit high stability. For instance, ⁸⁹Zr-N-sucDf-monoclonal antibody (mAb) conjugates have shown to be very stable, with less than 5% release of the radiolabel after 144 hours under various storage conditions. nih.gov When incubated in human serum at 37°C, the loss of ⁸⁹Zr from these conjugates was minimal over a 7-day period. nih.gov Specifically, the dissociation of ⁸⁹Zr was 3.4 ± 0.6% at day 3 and 4.7 ± 0.5% at day 7. nih.gov This high stability in serum is crucial as it minimizes the release of free radiometals into non-target tissues.

The stability is not limited to ⁸⁹Zr. When labeled with Niobium-90 (⁹⁰Nb), N-sucDf-mAb conjugates also demonstrated considerable stability. uni-mainz.de In fetal calf serum (FCS) at 37°C, the ⁹⁰Nb-N-sucDf-mAb conjugate remained about 90% intact after 9 days. uni-mainz.de High-performance liquid chromatography (HPLC) analysis of ⁸⁹Zr-labeled N-sucDf conjugates showed no loss of the radiolabel after 24 hours of incubation at 37°C in human serum. snmjournals.org

The choice of buffer and storage temperature can influence the stability of these conjugates. For example, storing ⁸⁹Zr-labeled conjugates in a 0.25 M sodium acetate/gentisic acid buffer (pH 5.5) at 4°C resulted in only a small percentage of ⁸⁹Zr dissociation over several days. nih.gov In contrast, storage at room temperature in the same buffer led to a more rapid release of radioactivity. nih.gov

The kinetic inertness of these metal-chelator complexes is often more relevant for in vivo applications than thermodynamic stability. nih.govscispace.com Acyclic chelators like N-sucDf generally have faster metal-binding kinetics compared to macrocyclic analogues, which is advantageous for shorter-lived radiometals. nih.govscispace.com However, acyclic complexes can be less kinetically inert. nih.govscispace.com Despite this, studies consistently show that N-sucDf forms thermodynamically stable and kinetically inert complexes with various radiometals, resisting transchelation in biological environments. nih.govscispace.com

Interactive Data Table: In Vitro Stability of this compound Conjugates

| Radiometal | Conjugate | Matrix | Incubation Time | Temperature | Percent Dissociation/Intact | Reference |

| ⁸⁹Zr | ⁸⁹Zr-N-sucDf-cU36 | Human Serum | 3 days | 37°C | 3.4 ± 0.6% dissociated | nih.gov |

| ⁸⁹Zr | ⁸⁹Zr-N-sucDf-cU36 | Human Serum | 7 days | 37°C | 4.7 ± 0.5% dissociated | nih.gov |

| ⁸⁹Zr | ⁸⁹Zr-N-sucDf-mAb | Various Buffers | 144 hours | 4°C | <5% release | nih.gov |

| ⁹⁰Nb | ⁹⁰Nb-N-sucDf-mAb | Fetal Calf Serum (FCS) | 9 days | 37°C | ~90% intact | uni-mainz.de |

| ⁸⁹Zr | cmAb U36-N-sucDf-⁸⁹Zr | Human Serum | 24 hours | 37°C | No loss of radiolabel | snmjournals.org |

Immunoreactivity Assays for Antibody-Chelator Conjugates

A critical aspect of developing antibody-chelator conjugates for applications like immuno-PET is ensuring that the conjugation process does not compromise the antibody's ability to bind to its target antigen. acs.org Immunoreactivity assays are therefore essential to verify the integrity of the antibody's binding site post-conjugation.

The conjugation of N-sucDf to monoclonal antibodies (mAbs) has been shown to have a minimal impact on their immunoreactivity when the chelate-to-mAb substitution ratio is kept low. nih.gov A typical goal is to maintain a ratio below 2 to avoid altering the pharmacokinetics and immunoreactivity of the mAb. nih.gov Studies have successfully achieved reproducible chelate:mAb substitution ratios of approximately 1.5:1 using a three-fold molar excess of the bifunctional chelate. nih.gov

Following conjugation and radiolabeling, the immunoreactive fraction of the resulting conjugates is assessed. For ⁸⁹Zr-N-sucDf conjugates, the immunoreactivity has been consistently reported to be preserved, with values often exceeding 93-97%. acs.orgcapes.gov.br This indicates that the antibody retains its ability to bind specifically to its target.

Various methods are employed to assess immunoreactivity. Flow cytometry is a common technique used to evaluate the binding of antibody-drug conjugates (ADCs) to target cells. utah.edu In this assay, cells expressing the target antigen are incubated with the ADC, and the binding is detected using a fluorescently labeled secondary antibody. utah.edu The mean fluorescence intensity (MFI) is proportional to the amount of bound conjugate. utah.edu

Research has shown that the conjugation of N-sucDf and subsequent radiolabeling with isotopes like ⁸⁹Zr results in radioimmunoconjugates with preserved integrity and immunoreactivity, making them suitable for in vivo applications such as immuno-PET. nih.govcapes.gov.brresearchgate.net

Interactive Data Table: Immunoreactivity of this compound Conjugates

| Conjugate | Chelate:mAb Ratio | Immunoreactive Fraction | Assay Method | Reference |

| ⁸⁹Zr-N-sucDf-mAb | ~1.5:1 | Preserved | Not specified | nih.gov |

| ⁸⁹Zr-N-sucDf-Cetuximab | ~1:1 | >93% | Not specified | acs.org |

| cmAb U36-N-sucDf-⁸⁹Zr | 1:1 | Preserved | Not specified | snmjournals.org |

| ⁸⁹Zr-N-sucDf-conjugates | Not specified | Preserved | Not specified | capes.gov.br |

X-ray Crystallography and Crystallographic Studies of this compound Metal Complexes (if applicable to research)

X-ray crystallography is a powerful analytical technique that provides detailed three-dimensional structural information about the arrangement of atoms within a crystal. numberanalytics.comanton-paar.com This method is instrumental in determining the precise molecular geometry, bonding, and coordination of metal complexes. anton-paar.comnih.gov

The crystal structure of ferrioxamine B, the Fe(III) complex of DFO, has been determined by single-crystal X-ray diffraction. nih.gov It reveals a racemic mixture of Λ-N-cis,cis and Δ-N-cis,cis coordination isomers. nih.gov The iron atom is octahedrally coordinated by the three hydroxamate groups of the DFO ligand. nih.gov The structural parameters of ferrioxamine B are very similar to other ferrioxamine compounds. nih.gov Such crystallographic data is crucial for understanding the stable, hexadentate coordination that gives these complexes their high stability.

For other relevant metals, such as Gallium (Ga), crystallographic data for various chelator complexes exist, highlighting different coordination geometries, such as distorted octahedrons. nih.gov The structure of gallium complexes is of particular interest as Ga(III) has a strong affinity for the biological iron transporter transferrin, making the stability of Ga-chelator complexes critical for in vivo imaging applications. scispace.com Although a specific crystal structure for a Ga-N-Succinyldesferrioxamine B complex was not found, the principles of coordination chemistry derived from related structures are applicable.

The process of X-ray crystallography involves growing a high-quality single crystal of the compound of interest, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. anton-paar.com This pattern is then used to reconstruct the electron density map of the molecule and determine the atomic positions. numberanalytics.com

In the context of N-sucDf research, crystallographic studies of its metal complexes would provide invaluable information for:

Confirming the coordination number and geometry of the metal ion.

Informing the design of new chelators with improved properties.

While direct crystallographic data on N-sucDf complexes is sparse in the literature, the extensive data on the parent DFO complexes provides a solid foundation for understanding the structural characteristics of these important research compounds.

Molecular Mechanisms of Metal Chelation and Specificity for N Succinyldesferrioxamine B

Coordination Chemistry and Thermodynamics of Iron(III) Binding

The remarkable affinity of N-succinyldesferrioxamine B for iron(III) is a cornerstone of its function. This interaction is governed by the principles of coordination chemistry and thermodynamics, resulting in the formation of a highly stable complex.

This compound, like its parent compound desferrioxamine B, typically forms a 1:1 complex with iron(III). researchgate.netnih.gov The N-sucDf molecule contains three hydroxamate groups which act as bidentate ligands, meaning each group provides two oxygen atoms to coordinate with the central iron(III) ion. researchgate.net This results in a hexadentate coordination, where the iron(III) ion is enveloped by the ligand, leading to a highly stable octahedral complex. asianpubs.org In specific research contexts involving conjugation to monoclonal antibodies (mAbs), the chelate-to-antibody ratio is carefully controlled to achieve desired properties, often aiming for a ratio of approximately 1:1. snmjournals.org

The stability of the this compound-iron(III) complex is quantified by its stability constant (log K). While specific stability constants for N-sucDf are not always reported independently from its conjugated forms, they are expected to be very similar to that of the parent compound, desferrioxamine B, which has a very high affinity for Fe(III) (log K ≈ 30.6). This high stability constant signifies a strong and specific binding, making it an effective chelator for iron. In comparative studies, the stability of metal-chelate complexes is a critical parameter, although it's noted that in vitro stability constants may not fully represent in vivo conditions due to factors like transchelation. mdpi.com

Table 1: Stability Constants of Related Chelators with Various Metal Ions

| Chelator | Metal Ion | log K | pM |

|---|---|---|---|

| Ga-DOTA | Ga³⁺ | 19.7 | 14.1 |

The interaction between the hydroxamate groups of this compound and the d-orbitals of the iron(III) ion can be described by ligand field theory. The six oxygen atoms from the three hydroxamate groups create an octahedral ligand field around the Fe(III) center. asianpubs.org Iron(III) is a d⁵ ion, and in a high-spin octahedral complex, the five d-electrons are distributed with one electron in each of the five d-orbitals (t₂g³ eg²). The electronic transitions between these orbitals give rise to the characteristic orange-red color of the ferrioxamine complex, with a strong absorption band observed around 425-430 nm. nih.govscirp.org The high stability of the complex is attributed to the chelate effect, where the multidentate nature of the ligand leads to a more favorable entropy change upon complexation compared to monodentate ligands.

Determination of Stability Constants and Binding Affinities in Defined Systems

pH Dependence of Chelation Efficiency in Aqueous Solutions

The efficiency of this compound in chelating iron(III) is significantly influenced by the pH of the aqueous solution. The hydroxamate groups of the chelator are weakly acidic and must be deprotonated to effectively bind to the metal ion. At low pH values, the hydroxamate groups are protonated, and thus less available for coordination, leading to a decrease in chelation efficiency. gsconlinepress.com Conversely, as the pH increases, deprotonation occurs, enhancing the chelating ability. For instance, in the context of radiolabeling antibodies with Zirconium-89 (B1202518) using a desferrioxamine derivative, the labeling efficiency was found to be optimal at a pH between 6.8 and 7.2. researchgate.net Similarly, the removal of Fe(III) from the N-sucDf-Fe complex during the preparation of radiolabeled antibodies is performed at an acidic pH of 4.3-4.5 to facilitate the release of the iron. snmjournals.orgsnmjournals.org This demonstrates the reversible, pH-dependent nature of the chelation process.

Kinetic Studies of Metal Ion Uptake and Release

Kinetic studies provide insights into the rates at which this compound binds and releases metal ions. The formation of the iron(III) complex is generally a rapid process. The release of the metal ion, however, is typically slow under physiological conditions due to the high stability of the complex. The rate of metal ion release can be influenced by factors such as pH and the presence of competing chelators or metal ions. For example, the removal of iron from the N-sucDf-Fe complex, a process known as transchelation, is intentionally induced in some procedures by adding a strong competing chelator like EDTA at a low pH. snmjournals.orgsnmjournals.org Kinetic studies on similar systems have shown that the adsorption of metal ions can be a fast process, reaching equilibrium within minutes. mdpi.com The rate of metal ion uptake and release is a critical factor in the in vivo behavior of N-sucDf conjugates. nih.gov

Selective Binding Properties with Other Biologically Relevant Metal Ions (e.g., Ga³⁺, Zr⁴⁺, Cu²⁺, Zn²⁺) in Research Contexts

While this compound exhibits a very high affinity for iron(III), it can also form stable complexes with other trivalent and tetravalent metal ions, a property that is exploited in various research applications, particularly in the field of nuclear medicine. units.it

Gallium-67/68 (Ga³⁺): this compound is an effective chelator for gallium isotopes. nih.gov The resulting ⁶⁷Ga-SDF complex has been investigated as a potential agent for renal function assessment. nih.gov The coordination chemistry of Ga³⁺ is similar to that of Fe³⁺, allowing for strong chelation by the hydroxamate groups.

Zirconium-89 (Zr⁴⁺): this compound is widely used as a bifunctional chelator for the radioisotope Zirconium-89 in immuno-PET imaging. mdpi.comresearchgate.net The Zr⁴⁺ ion is strongly coordinated by the six oxygen atoms of the hydroxamate groups, forming a stable complex that can be attached to monoclonal antibodies for targeted imaging of tumors. snmjournals.orgnih.gov

Copper-64 (Cu²⁺) and Zinc (Zn²⁺): The affinity of this compound for divalent cations like Cu²⁺ and Zn²⁺ is significantly lower than for trivalent and tetravalent ions. While it can form complexes with these ions, they are less stable. In applications where high stability is crucial, other chelators such as DOTA or NOTA are often preferred for Cu²⁺. mdpi.com The selectivity of N-sucDf for highly charged cations is a key attribute for its use in specific radiopharmaceutical applications. scispace.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Desferrioxamine B |

| Iron(III) |

| Gallium(III) |

| Zirconium(IV) |

| Copper(II) |

| Zinc(II) |

| Ethylenediaminetetraacetic acid (EDTA) |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) |

| 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) |

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches are pivotal in elucidating the structural and electronic properties of this compound and its metal complexes. These methods allow for a detailed examination of the chelation process, thermodynamic stability, and interactions with biological molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rsc.orgresearchgate.net By applying DFT, researchers can calculate various properties of this compound, such as the energies of its molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and the nature of the chemical bonds it forms with metal ions.

DFT calculations can precisely model the geometry of the this compound molecule and its ferric complex, ferrioxamine B. These calculations help in determining bond lengths, bond angles, and torsional angles, providing a static but highly detailed picture of the molecule's three-dimensional structure. Furthermore, DFT is employed to predict the vibrational frequencies of the molecule, which correspond to the infrared spectrum. This information is valuable for characterizing the molecule and its metal-bound state, as the coordination of a metal ion like Fe(III) leads to noticeable shifts in the vibrational modes of the hydroxamate groups involved in chelation.

Table 1: Computed Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C29H52N6O11 | |

| Molecular Weight | 660.8 g/mol | PubChem 2.2 |

| XLogP3 | -2.4 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 7 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 13 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 28 | Cactvs 3.4.8.18 |

| Exact Mass | 660.36940650 Da | PubChem 2.2 |

| Polar Surface Area | 246 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 46 | |

| Formal Charge | 0 | |

| Complexity | 966 | Cactvs 3.4.8.18 |

Data sourced from PubChem CID 128599. nih.gov

Molecular Docking and Dynamics for Ligand-Receptor Interaction Modeling (e.g., with specific transporters, if identified)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comeuropeanreview.org In the context of this compound, docking studies could be used to model its interaction with potential bacterial siderophore transporters or other proteins. While specific transporters for this compound are not extensively characterized in the literature, the methodology allows for hypothetical binding poses to be explored, providing insights into the structural determinants of recognition and transport.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.netcecam.org MD simulations provide a time-resolved view of the molecular interactions, revealing the flexibility of both the ligand and the protein, the role of solvent molecules, and the stability of the binding pose. researchgate.netarxiv.org These simulations can help to understand how this compound is recognized and potentially translocated across cell membranes. For instance, MD simulations can reveal conformational changes in a transporter protein upon binding of the siderophore. mdpi.com

In Silico Prediction of Chelation Properties and Conformational Landscape

In silico methods are instrumental in predicting the chelation properties of this compound. nih.gov Computational tools can be used to calculate the stability constants of its complexes with various metal ions, particularly Fe(III). These predictions are based on the thermodynamic cycle of chelation and can be benchmarked against experimental data. Such calculations help to explain the high affinity and selectivity of this compound for ferric iron.

Furthermore, computational studies can map the conformational landscape of the molecule. This compound is a flexible molecule with a significant number of rotatable bonds. nih.gov Understanding its conformational preferences in both the free and metal-bound states is key to comprehending its function. Techniques like molecular dynamics and Monte Carlo simulations can be used to explore the accessible conformations and identify the low-energy states. These studies have shown that upon chelation of Fe(III), the molecule adopts a much more rigid and compact structure, which is a critical aspect of its biological activity. The succinyl group adds a distinct feature to the conformational space compared to the parent compound, desferrioxamine B, potentially influencing its interaction with biological systems. researchgate.net

Biochemical and Cellular Investigations of N Succinyldesferrioxamine B in Model Systems

Cellular Uptake and Intracellular Trafficking Mechanisms in In Vitro Cell Lines

The entry and subsequent fate of N-Succinyldesferrioxamine B within cells have been extensively investigated, almost exclusively in the context of it being conjugated to larger targeting molecules, such as monoclonal antibodies.

The cellular uptake of this compound is predominantly an active process, driven by the properties of the molecule to which it is attached. When conjugated to a monoclonal antibody, the uptake mechanism is dictated by the antibody's target receptor on the cell surface. This process is a classic example of receptor-mediated endocytosis, a form of active transport where the cell expends energy to internalize the antibody-chelator conjugate. Most biological molecules, especially charged or large ones, are generally unable to freely cross the cell membrane via passive diffusion nih.gov.

While direct studies on the transport of unconjugated this compound are scarce, research on its parent compound, desferrioxamine, suggests that it is unlikely to enter cells through passive diffusion. This implies that even in its unconjugated form, an active transport mechanism would likely be required for cellular entry.

Once internalized via receptor-mediated endocytosis, the journey of the this compound conjugate continues within the cell's endosomal-lysosomal pathway. Studies utilizing this compound to chelate radiometals like Zirconium-89 (B1202518) (⁸⁹Zr) have provided significant insights into its subcellular fate. After the antibody-receptor complex is internalized, it is trafficked to lysosomes.

Within the lysosomes, the antibody portion of the conjugate is degraded by cellular enzymes. However, the radiometal complex with this compound is typically stable and remains trapped, or "residualizes," within the cell, leading to an accumulation of radioactivity in the lysosomes researchgate.net. This property of residualizing radiolabels is crucial for the application of these conjugates in positron emission tomography (PET) imaging, as it allows for a strong and persistent signal from the target cells.

The accumulation of this compound in cells is overwhelmingly dependent on the specific receptors targeted by the monoclonal antibodies to which it is conjugated. For instance, when this compound is linked to girentuximab, its accumulation in clear cell renal cell carcinoma cells is mediated by the Carbonic Anhydrase IX (CAIX) receptor researchgate.netnih.gov. Similarly, when conjugated to antibodies like bevacizumab or cetuximab, the uptake is governed by their respective targets, such as Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR) mdpi.com.

The table below summarizes the receptor-dependent uptake of antibodies labeled with ⁸⁹Zr using this compound as the chelator in different cancer cell line xenografts.

| Antibody Conjugate | Target Receptor | Cancer Cell Line | Tumor Uptake (%ID/g at 3d) |

| ⁸⁹Zr-N-sucDf-DN30 | MET | GTL-16 (gastric) | 18.1 |

| ⁸⁹Zr-N-sucDf-DN30 | MET | FaDu (HNSCC) | 7.8 |

| ⁸⁹Zr-N-sucDf-Trastuzumab | HER2 | BT-474 (breast) | High (specific value not stated) |

| ⁸⁹Zr-N-sucDf-Trastuzumab | HER2 | MDA-MB-468 (breast) | Low (HER2-negative) |

Data derived from studies on antibody-drug conjugates for PET imaging. nih.govacs.org

No specific transporters or receptors have been identified for the uptake of unconjugated this compound.

Subcellular Localization Studies Using Labeled this compound

Effects on Intracellular Metal Homeostasis in Cell Culture Models

As a derivative of a potent iron chelator, this compound is expected to influence the delicate balance of intracellular metal ions, particularly iron. While direct studies on this compound are limited, the effects of its parent compound, deferoxamine (B1203445), on cellular iron homeostasis have been well-documented and provide a strong model for its anticipated actions.

The labile iron pool (LIP) is a transient, chelatable, and redox-active fraction of cellular iron that is crucial for various metabolic processes. Cancer cells, due to their high proliferative rate, often exhibit an elevated LIP compared to normal cells mdpi.com. Iron chelators, by their very nature, are designed to bind to and deplete this pool.

Studies on deferoxamine have shown that it effectively reduces the intracellular LIP in cancer cell lines nih.govnih.gov. This depletion of essential iron can lead to a cascade of cellular events, including the inhibition of iron-dependent enzymes necessary for DNA synthesis, ultimately resulting in a halt of the cell cycle and reduced cell proliferation nih.govnih.gov. Although not directly demonstrated for this compound, its structural and functional similarity to deferoxamine strongly suggests it would have a similar modulatory effect on the labile iron pool.

Cells store excess iron in proteins like ferritin and hemosiderin to prevent iron-induced oxidative stress. Ferritin is a spherical protein complex that can store thousands of iron atoms in a non-toxic form and can release them according to cellular needs researchgate.netnih.gov. Hemosiderin is an insoluble iron-storage complex, typically found within lysosomes, and is thought to be derived from the degradation of ferritin.

The chelation of the labile iron pool by compounds like deferoxamine triggers a cellular response to restore iron homeostasis. This can lead to complex, time- and concentration-dependent changes in the expression of iron-related proteins. For instance, in breast cancer cell lines treated with high concentrations of deferoxamine, an initial increase in the expression of the iron storage protein ferritin was observed, followed by a significant reduction after prolonged exposure nih.gov. This dynamic regulation reflects the cell's attempt to compensate for the perceived iron deficiency.

The table below illustrates the effects of the parent compound, deferoxamine, on the viability and expression of key iron metabolism proteins in the MCF-7 breast cancer cell line.

| Deferoxamine Concentration (µM) | Time (hours) | Effect on Cell Viability | Effect on Ferritin Expression | Effect on Ferroportin Expression |

| 30, 100, 300 | 24 | Significant Decrease | Increased | - |

| 30, 100, 300 | 48 | Further Decrease | Significantly Reduced | Significantly Increased |

Data based on studies of deferoxamine in MCF-7 breast cancer cells. nih.gov

Given its iron-chelating hydroxamate groups, this compound is expected to exert a similar influence on the expression and levels of iron storage proteins as part of the cellular response to iron depletion.

Impact on Iron Export/Import Mechanisms at the Cellular Level

The regulation of cellular iron homeostasis is a tightly controlled process involving a network of transporters and regulatory proteins. Iron is imported into cells primarily through transferrin receptor-mediated endocytosis and via transporters like the divalent metal transporter 1 (DMT1). nih.govmdpi.com Export of cellular iron is mediated by a single known protein, ferroportin (FPN). nih.gov

This compound, through its Desferrioxamine B component, exerts its influence by binding to the intracellular labile iron pool. This action effectively reduces the concentration of free, redox-active iron within the cell. While not directly interacting with the transport proteins themselves, this chelation has profound indirect effects on iron metabolism. By sequestering intracellular iron, DFO can create a state of cellular iron deficiency. This state can trigger cellular responses, such as changes in the expression of iron transport proteins. For instance, iron deficiency is known to upregulate the expression of transferrin receptor 1 to increase iron uptake, while the regulation of ferroportin is more complex and influenced by the hormone hepcidin. nih.gov Studies on DFO have shown that by chelating intracellular iron, it can influence the proliferation of cells that have high iron requirements. portlandpress.com

Interaction with Metal-Dependent Enzymes and Metabolic Pathways in Research Models

The availability of intracellular iron is critical for the function of numerous enzymes. By chelating this essential cofactor, this compound can significantly modulate the activity of these enzymes and their associated metabolic pathways.

Hypoxia-inducible factors (HIFs) are key transcription factors that orchestrate the cellular response to low oxygen levels (hypoxia). nih.govthno.org The stability of the HIF-α subunit is regulated by a family of iron- and 2-oxoglutarate-dependent enzymes known as HIF prolyl hydroxylases (PHDs). nih.govmdpi.com Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-α, targeting it for rapid degradation by the proteasome. bmbreports.org

This compound, via its DFO moiety, acts as a potent inhibitor of PHDs. mdpi.comnih.gov By chelating the ferrous iron (Fe²⁺) required at the active site of PHDs, it mimics a hypoxic state even under normoxic conditions. nih.gov This inhibition prevents HIF-α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. nih.govthno.org Once in the nucleus, HIF-α dimerizes with HIF-β and activates the transcription of numerous genes involved in processes like angiogenesis, erythropoiesis, and glucose metabolism. nih.govfrontiersin.org The action of DFO on HIF-1α stabilization has been shown to be reversible by the addition of ferrous iron, confirming its mechanism of action is through iron chelation rather than direct competitive binding at the active site. nih.gov

Ribonucleotide reductase (RNR) is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. ashpublications.orgnih.gov The activity of the major mammalian RNR is dependent on a tyrosyl free radical that is stabilized by a di-iron cofactor in its R2 subunit. ashpublications.orgnih.gov

The iron-chelating properties of DFO make it an effective inhibitor of ribonucleotide reductase. By sequestering the iron necessary for the enzyme's catalytic activity, DFO treatment leads to a decrease in the intracellular pool of deoxyribonucleoside triphosphates. ashpublications.orgnih.gov This depletion of DNA precursors causes an arrest of the cell cycle in the S phase, the period of active DNA replication. ashpublications.orgnih.gov Studies on human lymphocytes have demonstrated that DFO is a potent, non-toxic, and reversible inhibitor of DNA synthesis, with its effects being completely nullified by the addition of stoichiometric amounts of ferric iron. ashpublications.orgnih.gov This specific action on DNA synthesis, while having minimal effect on RNA and protein synthesis, underscores its targeted impact on the RNR pathway. ashpublications.orgnih.govajtmh.org

Table 1: Effect of Desferrioxamine (DFO) on Cell Cycle Distribution in Cancer Cells Data synthesized from studies on the effects of DFO on cell cycle.

| Cell Line | DFO Concentration | Exposure Time (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| MCF7 | 10 µM | 24 | Increased | Decreased | No significant change | researchgate.net |

| MDA-MB-231 | 10 µM | 24 | Increased | Decreased | No significant change | researchgate.net |

| BJ (non-malignant) | 10 µM | 24 | Increased | Decreased | No significant change | researchgate.net |

Mitochondria are central hubs for cellular metabolism and are heavily reliant on iron for critical functions, including oxidative phosphorylation and the synthesis of iron-sulfur (Fe-S) clusters. aacrjournals.orgnih.gov Fe-S clusters are ancient and ubiquitous cofactors essential for the function of many proteins, including several complexes of the electron transport chain (ETC) and aconitase. mdpi.comnih.govanr.fr

By chelating mitochondrial iron, DFO and its derivatives can significantly disrupt mitochondrial function. Studies using a mitochondrially targeted form of DFO (mitoDFO) have shown that it potently inhibits mitochondrial respiration. aacrjournals.orgnih.gov This leads to reduced oxygen consumption, decreased ATP production, and a compensatory increase in glycolysis. aacrjournals.orgfrontiersin.orgaging-us.com Furthermore, the chelation of mitochondrial iron directly impairs the biogenesis of Fe-S clusters and heme. aacrjournals.orgnih.gov This impairment leads to the destabilization and loss of activity of essential Fe-S cluster-containing enzymes, such as the subunits of ETC complexes I, II, and III, and mitochondrial aconitase. aacrjournals.orgplos.org The disruption of the ISC assembly machinery can lead to mitochondrial dysfunction and trigger mitophagy, the selective degradation of mitochondria. aacrjournals.orgnih.gov

Table 2: Effect of Desferrioxamine (DFO) on Mitochondrial Respiration Parameters in Endothelial Progenitor Cells (EPCs) Data adapted from a study on the effects of 3 µM DFO on human EPCs. aging-us.com

| Respiratory Parameter | Control EPCs (Mean OCR, pmol/min) | DFO-treated EPCs (Mean OCR, pmol/min) | Percentage Change |

| Basal Respiration | ~120 | ~75 | ~37.5% Decrease |

| ATP Production | ~90 | ~50 | ~44.4% Decrease |

| Maximal Respiration | ~200 | ~100 | ~50.0% Decrease |

| Spare Respiratory Capacity | ~80 | ~25 | ~68.8% Decrease |

Modulation of Ribonucleotide Reductase and DNA Synthesis Pathways

Modulation of Cellular Oxidative Stress Responses Through Metal Chelation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Free, redox-active iron is a potent catalyst for the generation of some of the most damaging ROS.

The Fenton and Haber-Weiss reactions describe the iron-catalyzed generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻•). tandfonline.compurdue.edupnas.org The Fenton reaction involves the oxidation of ferrous iron (Fe²⁺) by H₂O₂, while the Haber-Weiss reaction is a cycle that includes the reduction of ferric iron (Fe³⁺) by O₂⁻•, regenerating the Fe²⁺ needed for the Fenton reaction. ujms.netahajournals.orgnih.gov These reactions are a significant source of oxidative stress, leading to damage of lipids, proteins, and DNA. ujms.netrhhz.net

This compound, through its DFO component, is a powerful inhibitor of these damaging reactions. mdpi.com By forming a stable, hexadentate complex with ferric iron (Fe³⁺), DFO effectively sequesters it, preventing it from participating in redox cycling. tandfonline.commdpi.com This chelation makes the iron unavailable to catalyze the formation of hydroxyl radicals. tandfonline.compurdue.edu Unlike some other chelators that can paradoxically enhance iron-catalyzed oxidation under certain conditions, DFO is recognized for its ability to suppress the Fenton and Haber-Weiss reactions, thereby acting as an effective antioxidant in cellular systems prone to iron-driven oxidative stress. ujms.netrhhz.netmdpi.com

Impact on Reactive Oxygen Species (ROS) Generation and Antioxidant Defense Systems

While direct studies specifically investigating the impact of this compound on reactive oxygen species (ROS) generation and antioxidant defense systems are limited, the effects can be inferred from the well-established iron-chelating properties of its parent compound, desferrioxamine B, and related siderophores. Iron is a potent catalyst in the generation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. By sequestering free iron, this compound is hypothesized to mitigate the formation of these damaging ROS.

In various cellular models, the reduction of available iron by chelators has been shown to decrease oxidative stress. For instance, in studies involving other iron chelators, a decrease in lipid peroxidation and an enhancement of antioxidant enzyme activities were observed. These enzymes form the primary defense against ROS and include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). The activity of these enzymes is often modulated by the levels of intracellular iron and the associated oxidative stress.

It is plausible that this compound, by binding ferric iron, indirectly supports the cellular antioxidant defense system. By preventing iron from participating in reactions that generate ROS, it can spare the antioxidant enzymes, allowing them to more effectively neutralize other sources of oxidative stress. However, without direct experimental evidence on this compound, these effects remain largely theoretical.

Table 1: Potential Effects of this compound on ROS and Antioxidant Systems (Inferred)

| Parameter | Predicted Effect of this compound | Rationale |

| Reactive Oxygen Species (ROS) | ||

| Hydroxyl Radical (•OH) | Decrease | Sequesters ferric iron, preventing its participation in the Fenton reaction. |

| Superoxide Anion (O₂⁻) | No direct effect | Primary generation is independent of iron catalysis. |

| Hydrogen Peroxide (H₂O₂) | No direct effect on production | May be indirectly affected by altered enzymatic activity. |

| Antioxidant Defense Systems | ||

| Superoxide Dismutase (SOD) | Potential for modulation | Activity may be indirectly influenced by changes in the overall redox state of the cell. |

| Catalase (CAT) | Potential for modulation | As a heme-containing enzyme, its long-term synthesis could be influenced by iron availability. |

| Glutathione Peroxidase (GPx) | Potential for modulation | Activity is linked to the overall antioxidant capacity of the cell, which is influenced by iron-induced oxidative stress. |

Studies in Microbial Systems

Interference with Bacterial Siderophore-Mediated Iron Acquisition

Iron is an essential nutrient for nearly all bacteria, crucial for processes such as respiration and DNA synthesis. In the host environment, iron is tightly sequestered, forcing pathogenic bacteria to produce and secrete high-affinity iron chelators called siderophores to scavenge this vital element. Bacteria then re-internalize the iron-siderophore complex through specific outer membrane receptors and transport systems.

This compound, as a derivative of the bacterial siderophore desferrioxamine B, can interfere with this critical iron acquisition pathway. Research has shown that the iron-bound form of this compound, known as succinylferrioxamine B, can compete with the native ferric siderophores of various bacteria for binding to their cognate siderophore-binding proteins (SBPs).

A study demonstrated that in Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, succinylferrioxamine B could compete for binding to the ferric hydroxamate uptake (Fhu) system. Specifically, it was shown to displace other bound ferric siderophores from the FhuD2 siderophore-binding protein in S. aureus. This competitive inhibition suggests that this compound can act as an antagonist to the native siderophore-mediated iron uptake, effectively creating a state of iron starvation for the bacteria.

This interference with a fundamental nutrient acquisition system highlights the potential of this compound as a tool to study bacterial iron metabolism and as a potential antimicrobial strategy.

Effects on Microbial Growth, Virulence, and Biofilm Formation in Research Models

The ability of this compound to interfere with bacterial iron acquisition has direct implications for microbial growth, the expression of virulence factors, and the formation of biofilms. As iron is a critical cofactor for many enzymes, its deprivation can lead to a significant reduction in bacterial proliferation.

While direct studies on the effect of this compound on these specific microbial characteristics are not extensively documented, the consequences of iron limitation through other siderophore antagonists are well-established. Iron limitation is a known trigger for the downregulation of many virulence factors whose expression is iron-dependent. For example, the production of certain toxins and secreted enzymes can be attenuated in iron-depleted conditions.

Biofilm formation, a process where bacteria adhere to surfaces and encase themselves in a protective matrix, is also highly dependent on iron availability. frontiersin.org Iron is required for the initial stages of attachment and for the maturation of the biofilm structure. nih.gov By sequestering iron, this compound could potentially inhibit biofilm formation, rendering the bacteria more susceptible to host defenses and antimicrobial agents. The complex regulatory networks that govern biofilm development, such as quorum sensing, are often intertwined with iron-sensing pathways. nih.gov

Table 2: Investigated Effects of Siderophore Antagonism on Microbial Phenotypes

| Microbial Phenotype | Observed Effect of Iron Limitation/Siderophore Antagonism | Potential Implication for this compound | Supporting Evidence |

| Bacterial Growth | Inhibition of proliferation in various pathogenic bacteria. | Expected to inhibit the growth of bacteria reliant on siderophore-mediated iron uptake. | General principle of iron essentiality for bacterial growth. |

| Virulence Factor Expression | Downregulation of iron-dependent toxins and enzymes. | May reduce the virulence of pathogenic bacteria by limiting iron availability. | Many virulence factors are regulated by the ferric uptake regulator (Fur) protein, which senses intracellular iron levels. |

| Biofilm Formation | Inhibition of initial attachment, microcolony formation, and maturation. | Could potentially inhibit biofilm formation by sequestering iron necessary for these processes. | Studies have shown that iron chelators can disrupt biofilms of various bacterial species. |

Applications of N Succinyldesferrioxamine B in Advanced Research Methodologies and Probes

Development of N-Succinyldesferrioxamine B-Based Radiopharmaceutical Probes for Pre-Clinical Imaging

Conjugation to Monoclonal Antibodies (mAbs) for Targeted Immuno-PET.snmjournals.orgaacrjournals.orgresearchgate.netnih.govcapes.gov.brnih.govnih.govnih.gov

A significant application of N-SucDf is its use as a bifunctional chelator to link radioisotopes to monoclonal antibodies (mAbs) for immuno-PET. snmjournals.orgaacrjournals.orgresearchgate.netcapes.gov.brnih.govnih.govnih.gov This technique combines the high specificity of mAbs for their target antigens with the high sensitivity of PET imaging. snmjournals.orgaacrjournals.org The process involves chemically modifying the mAb with N-SucDf, creating a stable conjugate that can then be radiolabeled. snmjournals.orgresearchgate.net

Researchers have successfully conjugated N-SucDf to a variety of mAbs, including those targeting cancer-specific antigens like CD44v6 and HER2/neu. nih.govsnmjournals.org For instance, the chimeric monoclonal antibody U36 has been conjugated with N-SucDf and labeled with Zirconium-89 (B1202518) (⁸⁹Zr) for imaging head and neck squamous cell carcinoma. aacrjournals.orgnih.gov Similarly, trastuzumab, an antibody targeting HER2/neu, has been labeled with ⁸⁹Zr using an N-SucDf derivative for PET imaging. snmjournals.org The conjugation process is carefully controlled to ensure that the immunoreactivity of the mAb is preserved. aacrjournals.orgresearchgate.net Studies have shown that a low chelate-to-mAb molar ratio is often optimal to maintain the antibody's binding affinity for its target. aacrjournals.orgcapes.gov.br

The stability of the resulting radioimmunoconjugate is a critical factor for successful imaging. researchgate.netcapes.gov.brnih.gov In vitro studies have demonstrated that ⁸⁹Zr-N-SucDf-mAb conjugates exhibit high stability in human serum over several days, with minimal release of the radioisotope. capes.gov.brnih.gov This stability is essential to minimize non-specific uptake of the radiolabel and ensure that the imaging signal accurately reflects the distribution of the targeted antibody.

| Monoclonal Antibody | Target Antigen | Radioisotope | Chelator | Application | Reference(s) |

| Chimeric mAb U36 | CD44v6 | ⁸⁹Zr | This compound | Immuno-PET of head and neck cancer | aacrjournals.orgnih.gov |

| Trastuzumab | HER2/neu | ⁸⁹Zr | This compound derivative | Immuno-PET of HER2-positive tumors | snmjournals.org |

| Cetuximab | EGFR | ⁸⁹Zr | This compound | Immuno-PET of EGFR-positive tumors | nih.govresearchgate.net |

| Bevacizumab | VEGF-A | ⁸⁹Zr | This compound-tetrafluorophenol | Immuno-PET of VEGF-A expressing tumors | mdpi.com |

| Girentuximab (cG250) | Carbonic Anhydrase IX | ⁸⁹Zr | This compound derivative | Immuno-PET of renal cell carcinoma | nih.govnih.gov |